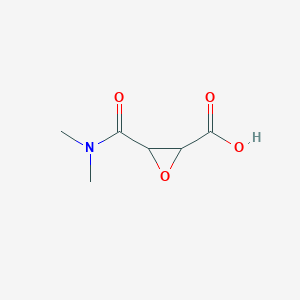
2-(But-1-en-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-1-en-2-yl)aniline, also known as 2-(1-methylbut-2-en-1-yl)aniline, is an ortho-substituted aniline derivative. This compound is characterized by the presence of a butenyl group attached to the aniline ring, which significantly influences its chemical properties and reactivity. It is a colorless to pale yellow liquid with a distinctive odor and is used as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(But-1-en-2-yl)aniline can be synthesized through the alkylation of aniline with but-1-en-2-yl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the butenyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the direct alkylation of aniline with but-1-en-2-yl halides in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into the corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and hydrocarbons.
Substitution: Various substituted anilines depending on the electrophile used.
Applications De Recherche Scientifique
2-(But-1-en-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(But-1-en-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the context of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methylbut-2-en-1-yl)aniline: A closely related compound with similar chemical properties and reactivity.
2-Isopropenylaniline: Another ortho-substituted aniline derivative with a different alkyl group.
2-(Azolyl)anilines: Compounds with an azole ring attached to the aniline, exhibiting different reactivity and applications
Uniqueness
2-(But-1-en-2-yl)aniline is unique due to its specific butenyl substitution, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
246019-65-8 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-but-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-7H,2-3,11H2,1H3 |
Clé InChI |
ZLAKJVYSXLRGSJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)C1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)

![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)


